2-(Trifluoromethylthio)Benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethylthio)Benzylamine is an organic compound with the chemical formula C8H8F3NS. It is a colorless to light yellow liquid with high volatility and a strong pungent odor. This compound is miscible with water and most organic solvents and can exist stably at room temperature but decomposes when heated . It is widely used as a catalyst, an intermediate in organic synthesis, and a raw material for fungicides .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
As with its targets, the interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as benzylamine derivatives, have been found to exhibit antitumoral activity .
Result of Action
As this compound is part of a collection of unique chemicals provided to early discovery researchers, its effects are likely under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethylthio)Benzylamine is typically prepared by the reaction of trifluoromethylmercaptan and benzylamine. The reaction may be carried out in the presence of a quaternary ammonium salt, or the reaction rate may be increased by the addition of an entrainer .
Industrial Production Methods
The industrial production of this compound involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)Benzylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethylthio)Benzylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)Benzylamine: Similar structure but lacks the sulfur atom.
4-(Trifluoromethylthio)Benzylamine: Similar structure but with the trifluoromethylthio group at a different position on the benzene ring.
Uniqueness
2-(Trifluoromethylthio)Benzylamine is unique due to the presence of both the trifluoromethyl and thio groups, which confer distinct chemical properties such as high nucleophilicity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring strong and stable interactions with biological targets .
Properties
IUPAC Name |
[2-(trifluoromethylsulfanyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFKAJMVJFHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236736-24-6 |
Source
|
Record name | {2-[(trifluoromethyl)sulfanyl]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.